molecular formula C10H19N3O B11736473 [(1-ethyl-1H-pyrazol-3-yl)methyl](3-methoxypropyl)amine

[(1-ethyl-1H-pyrazol-3-yl)methyl](3-methoxypropyl)amine

Cat. No.: B11736473
M. Wt: 197.28 g/mol
InChI Key: ROGZARCQBIHYEY-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)methylamine is an organic compound that belongs to the class of nitrogen-containing heterocycles This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a methoxypropylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of Methoxypropylamine: The final step involves the nucleophilic substitution of the pyrazole ring with 3-methoxypropylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: (1-ethyl-1H-pyrazol-3-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles under controlled temperature and pH conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the methoxypropylamine group.

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1-ethyl-1H-pyrazol-3-yl)methylamine can be compared with other pyrazole derivatives:

    (1-methyl-1H-pyrazol-3-yl)methylamine: Similar structure but with a methyl group instead of an ethyl group.

    (1-ethyl-1H-pyrazol-3-yl)methylamine: Similar structure but with a different position of the methoxy group.

    (1-ethyl-1H-pyrazol-3-yl)methylamine: Similar structure but with an ethoxy group instead of a methoxy group.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C10H19N3O/c1-3-13-7-5-10(12-13)9-11-6-4-8-14-2/h5,7,11H,3-4,6,8-9H2,1-2H3

InChI Key

ROGZARCQBIHYEY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCCCOC

Origin of Product

United States

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